N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide is a novel compound that has gained attention in the scientific community due to its unique structural features and potential applications. This compound consists of a benzamide moiety attached to a difluorospiro[2.2]pentane ring system, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide typically involves the difluorocyclopropanation of (2-methylenecyclopropyl)methanol followed by further chemical modifications . The reaction conditions for this process include the use of fluorinating agents and specific catalysts to achieve the desired difluorinated product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the scalable and diastereoselective synthetic approach to 4,4-difluorospiro[2.2]pentan-1-yl derivatives suggests potential for large-scale production . The process involves optimizing reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzamide moiety.
Substitution: The difluorospiro[2.2]pentane ring system allows for substitution reactions, where fluorine atoms can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of N-{2,2-difluorospiro[2
Wissenschaftliche Forschungsanwendungen
N-{2,2-difluorospiro[2
Biology: Its unique properties make it a candidate for studying biological interactions and developing new biochemical assays.
Industry: Its stability and reactivity make it suitable for industrial applications, including the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide involves its interaction with specific molecular targets and pathways. The difluorospiro[2.2]pentane ring system imparts unique electronic properties that influence its binding affinity and reactivity. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{spiro[2.2]pentan-1-yl}benzamide: A structurally similar compound with a non-fluorinated spiro[2.2]pentane ring.
4,4-difluorospiro[2.2]pentan-1-yl derivatives: Compounds with similar difluorinated spiro[2.2]pentane rings but different functional groups attached.
Uniqueness
N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide stands out due to its difluorinated spiro[2.2]pentane ring, which imparts unique chemical and physical properties. This structural feature enhances its stability, reactivity, and potential for diverse applications compared to non-fluorinated analogs.
Eigenschaften
Molekularformel |
C12H11F2NO |
---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
N-(2,2-difluorospiro[2.2]pentan-1-yl)benzamide |
InChI |
InChI=1S/C12H11F2NO/c13-12(14)10(11(12)6-7-11)15-9(16)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,15,16) |
InChI-Schlüssel |
XBQMODFOICTVGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C(C2(F)F)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.